REACTION_CXSMILES
|
B.O1CCNC2C=C(N)C=CC1=2.[NH2:13][C:14]1[C:15]([Cl:25])=[CH:16][C:17]2[NH:22][C:21](=O)[CH2:20][O:19][C:18]=2[CH:24]=1>>[Cl:25][C:15]1[C:14]([NH2:13])=[CH:24][C:18]2[O:19][CH2:20][CH2:21][NH:22][C:17]=2[CH:16]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C2=C(NCC1)C=C(C=C2)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=CC2=C(OCC(N2)=O)C1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC2=C(OCCN2)C=C1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |